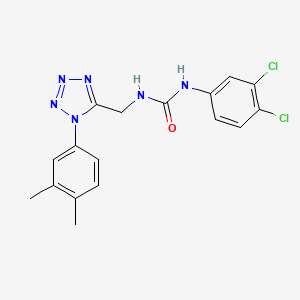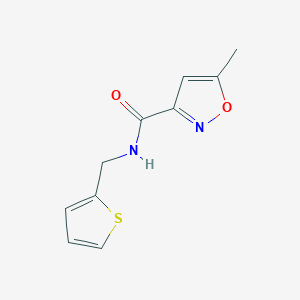![molecular formula C16H15BrN2O2S B2688468 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-83-0](/img/structure/B2688468.png)
1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromobenzyl group and an ethylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Mécanisme D'action
Target of action
The compound belongs to the class of benzimidazoles, which are known to interact with various biological targets, including enzymes and receptors. For instance, some benzimidazoles are known to inhibit tubulin polymerization, which is crucial for cell division .
Mode of action
Benzimidazoles generally exert their effects by binding to their targets and modulating their activity. The presence of various functional groups, such as the ethanesulfonyl group and the bromobenzyl group in this compound, might influence its binding affinity and selectivity .
Biochemical pathways
Depending on its specific targets, this compound could potentially affect various biochemical pathways. For example, if it targets tubulin, it could affect cell division and growth .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme required for cell growth, it could potentially have anti-proliferative effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s activity might be affected by the pH of its environment, as this can influence its ionization state and, consequently, its interaction with targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction, where the benzimidazole derivative reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, and room temperature.
Substitution: Amines, thiols, potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Products with additional oxygen-containing functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with fewer oxygen atoms or modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole has various scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.
Biological Studies: It can be used in studies to investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Material Science: The compound may find applications in the development of new materials with specific properties, such as electroluminescent materials or sensors.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules or as a building block for the development of new chemical entities.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of a bromine atom.
1-(4-Methylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a methyl group instead of a bromine atom.
1-(4-Nitrobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure with a nitro group instead of a bromine atom.
Uniqueness: 1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of the bromobenzyl group, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUSVHYMSVAVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)
![2-chloro-N-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)
![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B2688393.png)

![9-(2-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2688395.png)


![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid](/img/structure/B2688399.png)



![2-{(E)-[(2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2688408.png)
